molecular formula C16H17FN4O B2358941 ((1R,5S)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(3-fluoropyridin-4-yl)methanone CAS No. 2320145-75-1

((1R,5S)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(3-fluoropyridin-4-yl)methanone

Cat. No.: B2358941
CAS No.: 2320145-75-1
M. Wt: 300.337
InChI Key: FNRMMKMOEBCJCQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

((1R,5S)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(3-fluoropyridin-4-yl)methanone is a useful research compound. Its molecular formula is C16H17FN4O and its molecular weight is 300.337. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

The compound ((1R,5S)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(3-fluoropyridin-4-yl)methanone is a member of the azabicyclo family, notable for its potential therapeutic applications, particularly in the treatment of inflammatory and autoimmune diseases. This article explores its biological activity, focusing on its mechanism of action, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C16H17FN4OC_{16}H_{17}FN_{4}O, with a molecular weight of approximately 300.33 g/mol. Its structure features a bicyclic framework that includes a pyrazole ring and a fluoropyridine moiety, which are known to enhance biological activity through specific interactions with target proteins.

PropertyValue
Molecular FormulaC₁₆H₁₇FN₄O
Molecular Weight300.33 g/mol
CAS Number2320145-75-1
Target ProteinsJanus kinases (JAKs)

The primary mechanism of action for this compound involves the selective inhibition of Janus kinases (JAKs) , specifically JAK1 and TYK2. These kinases play critical roles in the signaling pathways of various cytokines, including IL-12 and IL-23, which are implicated in inflammatory responses.

Key Mechanistic Insights:

  • Inhibition of JAKs : The compound acts as a potent inhibitor, blocking the phosphorylation process that activates downstream signaling pathways responsible for inflammation.
  • Effect on Cytokine Signaling : By inhibiting JAKs, the compound reduces the expression of inflammatory cytokines, thereby mitigating conditions such as rheumatoid arthritis and psoriasis.

Pharmacological Profile

Research indicates that this compound is orally bioavailable , making it suitable for systemic administration. Its pharmacokinetic properties have been characterized in various studies, demonstrating favorable absorption and distribution profiles.

Pharmacodynamics:

  • Anti-inflammatory Effects : In vitro studies have shown significant inhibition of pro-inflammatory cytokine production in response to stimulation by IL-12 and IL-23.
  • Selectivity : The compound exhibits high selectivity towards JAK1 and TYK2 over other kinases, minimizing off-target effects.

Case Studies and Research Findings

Numerous studies have investigated the biological activity of this compound:

  • In Vitro Efficacy :
    • A study published in Nature demonstrated that derivatives of this compound effectively inhibited N-acylethanolamine-hydrolyzing acid amidase (NAAA), contributing to its anti-inflammatory properties (IC50 = 0.042 μM) .
  • Structure-Activity Relationship (SAR) :
    • Research highlighted modifications in the azabicyclo framework that enhanced potency against NAAA while maintaining selectivity towards JAKs . The identification of lead compounds involved extensive SAR analysis to optimize pharmacological profiles.
  • Clinical Relevance :
    • Clinical trials evaluating similar compounds targeting JAK pathways have shown promising results in managing autoimmune diseases, paving the way for further exploration of this specific compound's therapeutic potential.

Scientific Research Applications

Anti-inflammatory Properties

Research indicates that compounds similar to this one exhibit significant inhibitory activity against N-acylethanolamine-hydrolyzing acid amidase (NAAA) . This inhibition is associated with increased levels of endogenous palmitoylethanolamide (PEA), which possesses analgesic and anti-inflammatory properties. Studies have shown that related pyrazole azabicyclo compounds demonstrate low nanomolar inhibitory activity against human NAAA, suggesting potential therapeutic applications in managing inflammatory conditions .

Anticancer Activity

The pyrazole moiety has been linked to diverse biological activities, including cytotoxicity against various cancer cell lines. For example, derivatives of pyrazole have been shown to induce apoptotic pathways in colorectal carcinoma cells, indicating that modifications to the bicyclic structure could enhance anticancer efficacy .

Neuroprotective Effects

Some studies suggest that compounds with similar structural frameworks may exhibit neuroprotective effects by modulating neurotransmitter systems or reducing oxidative stress in neuronal cells. This opens avenues for research into their potential use in neurodegenerative diseases .

Case Study 1: Inhibition of NAAA

A study on related pyrazole compounds demonstrated their ability to inhibit NAAA effectively, leading to increased PEA levels and subsequent anti-inflammatory effects in animal models . This highlights the potential for developing new anti-inflammatory drugs based on this compound's structure.

Case Study 2: Cytotoxicity Against Cancer Cells

In vitro studies have shown that pyrazole derivatives can induce cell death in colorectal cancer cells through apoptosis. The most potent compound from a series tested exhibited significant cytotoxicity with a dose-dependent response . This suggests a promising direction for future cancer therapies utilizing similar compounds.

Properties

IUPAC Name

(3-fluoropyridin-4-yl)-(3-pyrazol-1-yl-8-azabicyclo[3.2.1]octan-8-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17FN4O/c17-15-10-18-6-4-14(15)16(22)21-11-2-3-12(21)9-13(8-11)20-7-1-5-19-20/h1,4-7,10-13H,2-3,8-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNRMMKMOEBCJCQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC(CC1N2C(=O)C3=C(C=NC=C3)F)N4C=CC=N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17FN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.